molecular formula C58H82F2NO14P B1263778 2',7'-difluorofluorescein DHPE

2',7'-difluorofluorescein DHPE

Cat. No. B1263778
M. Wt: 1086.2 g/mol
InChI Key: JWQZJXQZJULNOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2',7'-difluorofluorescein DHPE is a xanthene dye. It has a role as a fluorochrome.

Scientific Research Applications

Oxidative Effects in Cells and Cell-Free Media

Nanosecond pulsed electric field (nsPEF) is a novel modality that has been studied for its impact on cells and cell-free media. Research has shown that nsPEF can generate both extracellular (electrochemical) and intracellular reactive oxygen species (ROS), including H₂O₂ and possibly other species. The study utilized 2',7'-dichlorodihydrofluoresein (H₂DCF) to assess ROS production, indicating the potential of similar compounds like 2',7'-difluorofluorescein DHPE in such applications (Pakhomova et al., 2012).

Detection of Proton Flux in Chromatophores

A study on the detection of proton flux across chromatophores driven by F0F1-ATPase used a lipid fluorescence dye, N-(fluorescein-5-thiocarbamoyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine, triethylammonium salt (F-DHPE). This compound is sensitive to pH changes and illustrates the role of similar compounds like 2',7'-difluorofluorescein DHPE in detecting proton flux in biological systems (Yuanbo et al., 2005).

Catalytic Activity in Nanoleaves Synthesis

Research into the synthesis of mesoporous leafy nanostructures of gold and palladium reported the use of 1,4-dihydropyridine ester (DHPE) as a reducing agent. Such studies highlight the potential of structurally related compounds like 2',7'-difluorofluorescein DHPE in nanotechnology and material science (Dutta et al., 2014).

Computational Studies in Lipid Membranes

The use of Texas Red-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (TR-DHPE) in studies of lipid membranes by fluorescence microscopy techniques shows the importance of similar compounds like 2',7'-difluorofluorescein DHPE in understanding membrane behavior (Skaug et al., 2009).

Excited-State Buffer-Mediated Proton Exchange Reactions

The investigation of 2',7'-Difluorofluorescein (Oregon Green 488) in biochemistry and neuroscience highlights its potential in studying excited-state proton exchange reactions, a relevant area for compounds like 2',7'-difluorofluorescein DHPE (Orte et al., 2005).

Synthesis and Biological Applications

The synthesis of 1,2-Dihexadecyl-sn-glycero-3-phosphoethanolamine (DHPE), a type of glycerophospholipid, and its applications in biology suggests the utility of related compounds like 2',7'-difluorofluorescein DHPE in various biological contexts (Zhang et al., 2017).

Fluorescent Probes for Detecting Reactive Oxygen Species

The use of 2',7'-dichlorofluorescein diacetate (DCFH) and similar compounds in detecting respiratory burst activity in cells underscores the potential of 2',7'-difluorofluorescein DHPE as a fluorescent probe for reactive oxygen species (Walrand et al., 2003).

properties

Product Name

2',7'-difluorofluorescein DHPE

Molecular Formula

C58H82F2NO14P

Molecular Weight

1086.2 g/mol

IUPAC Name

2-(2,7-difluoro-3-hydroxy-6-oxoxanthen-9-yl)-5-[2-[2,3-di(hexadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylcarbamoyl]benzoic acid

InChI

InChI=1S/C58H82F2NO14P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-54(64)71-40-43(74-55(65)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)41-73-76(69,70)72-34-33-61-57(66)42-31-32-44(45(35-42)58(67)68)56-46-36-48(59)50(62)38-52(46)75-53-39-51(63)49(60)37-47(53)56/h31-32,35-39,43,62H,3-30,33-34,40-41H2,1-2H3,(H,61,66)(H,67,68)(H,69,70)

InChI Key

JWQZJXQZJULNOV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)C1=CC(=C(C=C1)C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)F)O)F)C(=O)O)OC(=O)CCCCCCCCCCCCCCC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2',7'-difluorofluorescein DHPE
Reactant of Route 2
Reactant of Route 2
2',7'-difluorofluorescein DHPE
Reactant of Route 3
Reactant of Route 3
2',7'-difluorofluorescein DHPE
Reactant of Route 4
Reactant of Route 4
2',7'-difluorofluorescein DHPE
Reactant of Route 5
2',7'-difluorofluorescein DHPE
Reactant of Route 6
2',7'-difluorofluorescein DHPE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.